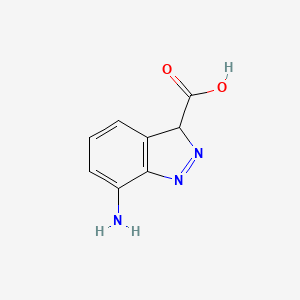

7-Amino-3H-indazole-3-carboxylic acid

Description

7-Amino-3H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with an amino group at the 7-position and a carboxylic acid group at the 3-position. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

7-amino-3H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3,7H,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQPTKCLCXBHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=NC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

The biological and physicochemical properties of indazole derivatives are highly sensitive to substituent identity and position. Key structural analogs include:

Positional Isomerism

The position of substituents critically influences activity. For example:

- Carboxylic acid at 5th vs. 7th position : In CK2 kinase inhibitors, carboxyl groups at the 5th or 7th positions exhibit comparable inhibitory activity (e.g., compound 8 vs. 10–12 in ) .

- Amino group placement: Amino substitution at the 7th position (target compound) vs. 4th position (e.g., methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate, CAS 1448125-93-6) alters electronic distribution and steric interactions, affecting binding to targets like kinases .

Core Structure Differences: Indazole vs. Indole

Indole-based analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid, CAS 16381-48-9) differ in nitrogen atom placement, leading to distinct electronic and steric profiles. Indazoles typically exhibit stronger π-stacking interactions due to their fused bicyclic structure, whereas indoles may favor interactions with heme-containing enzymes .

Physicochemical and Pharmacological Implications

- Solubility : The carboxylic acid group enhances water solubility compared to ester or methyl derivatives.

- Metabolic Stability: Amino-substituted indazoles may undergo faster oxidative metabolism compared to chloro-substituted analogs.

- Target Selectivity: The amino group’s hydrogen-bonding capacity may favor interactions with polar kinase active sites, as seen in CK2 inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.